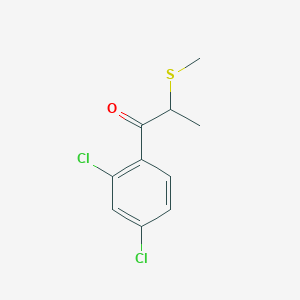
1-(2,4-Dichlorophenyl)-2-(methylsulfanyl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Dichlorophenyl)-2-(methylsulfanyl)propan-1-one is an organic compound that belongs to the class of ketones It features a dichlorophenyl group and a methylsulfanyl group attached to a propanone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichlorophenyl)-2-(methylsulfanyl)propan-1-one typically involves the reaction of 2,4-dichlorobenzaldehyde with a methylsulfanyl reagent under specific conditions. Common methods include:
Aldol Condensation: Reacting 2,4-dichlorobenzaldehyde with acetone in the presence of a base to form the intermediate, followed by methylation.
Friedel-Crafts Acylation: Using a catalyst such as aluminum chloride to facilitate the acylation of 2,4-dichlorobenzene with a methylsulfanyl ketone.
Industrial Production Methods
Industrial production may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Large-scale production might use continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
1-(2,4-Dichlorophenyl)-2-(methylsulfanyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ketone group to an alcohol using reducing agents such as sodium borohydride.
Substitution: Halogen substitution reactions where the chlorine atoms can be replaced by other groups using nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: As an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory effects.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2,4-Dichlorophenyl)-2-(methylsulfanyl)propan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting metabolic pathways. The dichlorophenyl and methylsulfanyl groups can influence its binding affinity and reactivity.
相似化合物的比较
Similar Compounds
1-(2,4-Dichlorophenyl)-2-(methylsulfanyl)ethanone: Similar structure but with an ethanone backbone.
1-(2,4-Dichlorophenyl)-2-(methylsulfanyl)butan-1-one: Similar structure but with a butanone backbone.
Uniqueness
1-(2,4-Dichlorophenyl)-2-(methylsulfanyl)propan-1-one is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties compared to its analogs.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
属性
分子式 |
C10H10Cl2OS |
|---|---|
分子量 |
249.16 g/mol |
IUPAC 名称 |
1-(2,4-dichlorophenyl)-2-methylsulfanylpropan-1-one |
InChI |
InChI=1S/C10H10Cl2OS/c1-6(14-2)10(13)8-4-3-7(11)5-9(8)12/h3-6H,1-2H3 |
InChI 键 |
AIADNXMDPWATGL-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)C1=C(C=C(C=C1)Cl)Cl)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


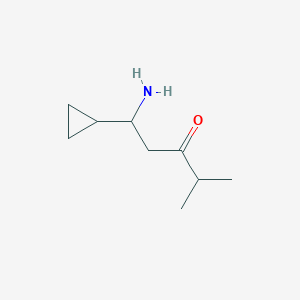

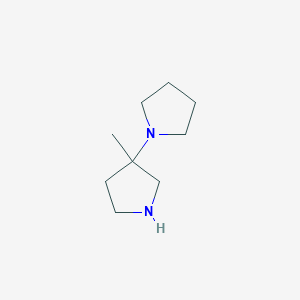
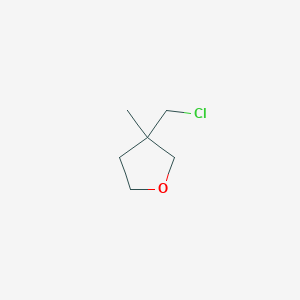
![3-{Bicyclo[2.2.1]heptan-2-yl}-3-methyloxirane-2-carbonitrile](/img/structure/B13176824.png)

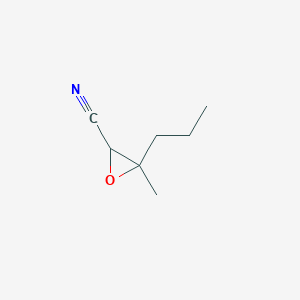
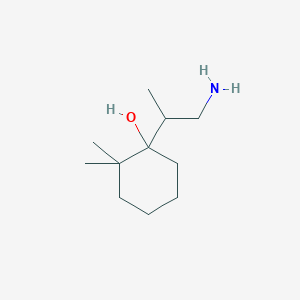
![3-tert-Butyl-6-methyl-[1,2]oxazolo[5,4-b]pyridin-4-amine](/img/structure/B13176837.png)

![(3aS,9aS)-decahydro-1H-pyrrolo[3,4-b]indolizine](/img/structure/B13176843.png)
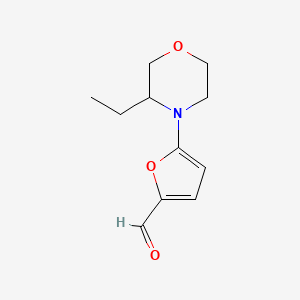
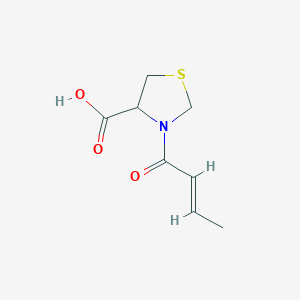
![3-[4-Bromo-3-(trifluoromethyl)-1H-pyrazol-1-YL]propan-1-amine](/img/structure/B13176856.png)
